molecular formula C7H7ClN2S B016342 (4-Chlorophenyl)thiourea CAS No. 3696-23-9

(4-Chlorophenyl)thiourea

Cat. No. B016342
CAS RN: 3696-23-9
M. Wt: 186.66 g/mol
InChI Key: XVEFWRUIYOXUGG-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)thiourea is a chemical compound synthesized and characterized through various spectroscopic techniques. It has been extensively studied for its crystal structure, molecular interactions, and potential applications in different fields.

Synthesis Analysis

The synthesis of 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea involves specific techniques such as IR, 1H and 13C NMR, mass spectroscopy, and elemental analysis, confirming its structure through single-crystal X-ray diffraction data (Saeed & Parvez, 2005).

Molecular Structure Analysis

The molecular structure of (4-Chlorophenyl)thiourea has been determined through single-crystal X-ray diffraction, showcasing its crystallization in specific space groups and highlighting the presence of strong intramolecular hydrogen bonds, which play a crucial role in stabilizing its structure (Saeed & Parvez, 2005).

Chemical Reactions and Properties

This compound participates in various chemical reactions, demonstrating a range of activities. Its reactivity is influenced by its structural features, including the electron-donating and withdrawing properties of the substituents attached to the phenyl ring.

Physical Properties Analysis

The physical properties of (4-Chlorophenyl)thiourea, such as solubility, melting point, and crystal structure, have been characterized in detail. These properties are influenced by the compound's molecular geometry and the nature of its intermolecular interactions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are determined by the functional groups present in the (4-Chlorophenyl)thiourea molecule. Studies have explored its potential as a ligand in coordination chemistry, highlighting its ability to form stable complexes with metals (Saeed & Parvez, 2005).

Scientific Research Applications

  • Non-Ionic Surfactant Properties : 1-(4-chlorophenyl)-3-dodecanoylthiourea (4CPDT) is a novel thiourea-based non-ionic surfactant. Its low solubility in water and moderate amphiphobic properties make it ideal for environmentally friendly cleaning and eco-applications (Ullah, Shah, Khan, Akhter, & Badshah, 2015).

  • Interactions with Serum Albumin : N-(p-chlorophenyl)-N'-(1-naphthyl) thiourea effectively quenches the intrinsic fluorescence of serum albumin. Hydrophobic interaction is the predominant force stabilizing this complex, highlighting its potential in biological studies (Cui, Wang, Cui, & Li, 2006).

  • Antimicrobial Properties : Derivatives like N-(3,4-dichlorophenyl)-N′-(2,3, and 4-methylbenzoyl)thiourea show promise as antimicrobial agents. Their unique synthesis and spectroscopic techniques contribute to their potential in this area (Yusof, Jusoh, Khairul, & Yamin, 2010).

  • Pharmaceutical Applications : 2-Arylamino-4-(4-Chlorophenyl) thiazole-5-acetic acids/esters demonstrate good anti-inflammatory and analgesic activities, suggesting their use in pharmaceuticals (Attimarad & Bagavant, 1999).

  • Urease Inhibitory Activity : 1-[(4'-chlorophenyl) carbonyl-4-(aryl) thiosemicarbazide derivatives exhibit excellent urease inhibitory activity. The positions on aryl rings are crucial for their potent activity (Ali et al., 2018).

  • Crystallographic Studies : Compounds like 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea crystallize in specific space groups, which is significant in the field of crystallography (Saeed & Parvez, 2005).

  • Antibacterial and Antioxidant Potential : Certain thiourea derivatives exhibit significant antibacterial and antioxidant potential. For instance, compound 4 shows high activity against selected bacterial strains and is non-toxic to mice (Naz et al., 2020).

  • Environmental Applications : The novel thiourea-modified magnetic ion-imprinted chitosan/TiO2 composite is effective in the simultaneous removal of cadmium and 2,4-dichlorophenol, showcasing its environmental remediation potential (Chen et al., 2012).

Future Directions

The future directions for “(4-Chlorophenyl)thiourea” are not explicitly mentioned in the search results. However, given its potential as an intermediate in the synthesis of cytotoxic agents, it could be further explored for its potential applications in cancer treatment2.


Please note that this information is based on the available search results and may not be exhaustive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

(4-chlorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEFWRUIYOXUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190455
Record name Thourea, (4-chlorophenyl)- (9CI)
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Molecular Weight

186.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)thiourea

CAS RN

3696-23-9
Record name N-(4-Chlorophenyl)thiourea
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, 1-(p-chlorophenyl)-2-thio-
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Record name (4-Chlorophenyl)thiourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72217
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thourea, (4-chlorophenyl)- (9CI)
Source EPA DSSTox
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Record name 4-chlorophenyl-2-thiourea
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Synthesis routes and methods

Procedure details

A stirred solution of 4-chlorophenyl isothiocyanate (10.0 g, 0.077 mol) in 100 ml ether was saturated with ammonia gas for five minutes. The reaction mixture was then stirred for 18 hr. The white solid which precipitated was collected by filtration and yielded 6.3 g of N-(4-chlorophenyl)thiourea, M.P. 147-148° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
433
Citations
BM Yamin, MAM Arif - Acta Crystallographica Section E: Structure …, 2008 - scripts.iucr.org
In the title compound, C20H15ClN2OS, the benzene rings of the biphenyl group are at an angle of 44.23 (12). The C4N2OS central thiourea fragment makes dihedral angles with the …
Number of citations: 9 scripts.iucr.org
DS Mansuroğlu, H Arslan, D VanDerveer… - … , Sulfur, and Silicon, 2009 - Taylor & Francis
A series of new N-(2,2-diphenylacetyl)-N ′-substituted thiourea derivatives (1–9) have been prepared and characterized by elemental analyses, IR and 1 H NMR spectroscopy. N-(2,2-…
Number of citations: 20 www.tandfonline.com
BK Sarojini, B Narayana, MT Swamy… - … Section E: Structure …, 2007 - scripts.iucr.org
The structure of the title compound, C13H10Cl2N2S, has already been determined at room temperature [Soriano-García, Chávez, Cedillo, Pérez & Hernández (2001). Anal. Sci. 17, 799…
Number of citations: 5 scripts.iucr.org
N Selvakumaran, MM Sheeba, R Karvembu… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title hemisolvate, C14H11ClN2OS·0.5CH2Cl2, an anti disposition is found for the thione and ketone atoms, as well as the N—HH atoms; the dichloromethane C atom lies on a …
Number of citations: 3 scripts.iucr.org
MSM Yusof, WM Khairul, BM Yamin - Journal of Molecular Structure, 2010 - Elsevier
Three new compounds, N-(3,4-dichlorophenyl)-N′-(2-methylbenzoyl)thiourea (2a), N-(3,4-dichlorophenyl)-N′-(3-methylbenzoyl)thiourea (2b) and N-(3,4-dichlorophenyl)-N′-(4-…
Number of citations: 71 www.sciencedirect.com
AT Odularu, PA Ajibade, OO Oyedeji, JZ Mbese… - Open …, 2021 - degruyter.com
This study is about the synthesis of N,N′-bis(4-chlorophenyl)thiourea N,N-dimethylformamide (C 16 H 17 Cl 2 N 3 OS) compound. Single crystals of the compound were obtained by …
Number of citations: 1 www.degruyter.com
LF Szczepura, KK Eilts, AK Hermetet… - Journal of molecular …, 2002 - Elsevier
The following molecules were found to have intramolecular hydrogen bonding between the N′H and the pyridine nitrogen and intermolecular hydrogen bonding between the NH and …
Number of citations: 27 www.sciencedirect.com
FL Cui, JL Wang, YR Cui, JP Li - Journal of the Chinese …, 2007 - Wiley Online Library
Under physiological conditions, interaction between N,N′‐di(4‐chlorophenyl)thiourea synthesized and human serum albumin was investigated by using fluorescence spectroscopy …
Number of citations: 4 onlinelibrary.wiley.com
KM Khan, F Naz, M Taha, A Khan, S Perveen… - European journal of …, 2014 - Elsevier
Thiourea derivatives (1–38) were synthesized and evaluated for their urease inhibition potential. The synthetic compounds showed a varying degree of in vitro urease inhibition with IC …
Number of citations: 102 www.sciencedirect.com
L dos Santos, LA Lima, V Cechinel-Filho… - Bioorganic & medicinal …, 2008 - Elsevier
Chalcones or 1,3-diaryl-2-propen-1-ones are known to be useful for treating pain, inflammation, and certain diseases although their uses have not been scientifically verified. Due to the …
Number of citations: 69 www.sciencedirect.com

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